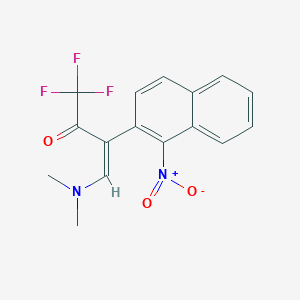

(3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one

説明

The compound (3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one features a conjugated enone backbone substituted with electron-donating (dimethylamino) and electron-withdrawing (trifluoromethyl, nitro) groups.

特性

IUPAC Name |

(Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O3/c1-20(2)9-13(15(22)16(17,18)19)12-8-7-10-5-3-4-6-11(10)14(12)21(23)24/h3-9H,1-2H3/b13-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZDJXKRAJTRIS-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-])C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-])\C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one typically involves multi-step organic reactions. One common approach is the condensation of a trifluoromethyl ketone with a nitronaphthalene derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

(3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic or basic medium.

Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Oxidized products.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors.

作用機序

The mechanism of action of (3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitronaphthalene moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

類似化合物との比較

Structural Features

Key Observations :

- The target compound’s trifluoromethyl and nitro-naphthyl groups introduce steric bulk and electronic contrast compared to simpler aryl-substituted enones (e.g., ’s (E)-4-arylbut-3-en-2-ones) .

- The nitro group may enhance redox activity or intermolecular interactions, similar to its role in pyridotriazepinones with antimicrobial properties .

Antimicrobial Activity

- Pyridotriazepinones (e.g., compounds 102–104) exhibit notable antimicrobial activity, attributed to their planar heterocyclic cores and electron-withdrawing substituents . The target compound’s nitro-naphthyl group could enhance membrane penetration or target-specific binding.

Optical Properties

- (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one shows strong nonlinear optical (NLO) responses due to charge transfer between dimethylamino (donor) and enone (acceptor) . The target compound’s trifluoromethyl and nitro groups may amplify NLO effects by introducing additional electron-withdrawing character .

Stability and Commercial Viability

- The target compound’s trifluoromethyl group may improve thermal or oxidative stability compared to dimethoxymethyl analogs .

生物活性

(3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₃H₁₃F₃N₂O₂

- Molecular Weight : 300.25 g/mol

The structural features include:

- A trifluoromethyl group, which enhances lipophilicity and biological activity.

- A dimethylamino group that may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that (3Z)-4-(dimethylamino)-1,1,1-trifluoro-3-(1-nitronaphthalen-2-yl)but-3-en-2-one exhibits various biological activities, including:

1. Antimicrobial Activity

The compound has shown significant antimicrobial properties against a range of pathogens. Studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

2. Antitumor Effects

In vitro studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 25 | Inhibition of angiogenesis |

3. Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective effects in neuronal cell cultures exposed to neurotoxic conditions. It appears to mitigate low potassium-induced apoptosis in cerebellar granule neurons.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various derivatives of this compound on cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations below 30 µM. The study highlighted the potential for further development as an anticancer agent.

Study 2: Antimicrobial Properties

In research conducted by the Institute of Microbiology, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Study 3: Neuroprotection

A neuropharmacological study assessed the protective effects of the compound on neuronal cells subjected to oxidative stress. Results showed a reduction in cell death and preservation of mitochondrial function, indicating its potential use in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。